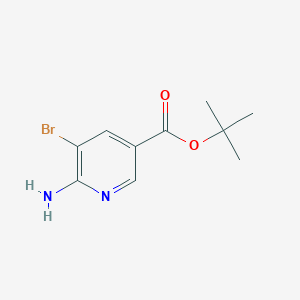

Tert-butyl 6-amino-5-bromonicotinate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13BrN2O2 |

|---|---|

Molekulargewicht |

273.13 g/mol |

IUPAC-Name |

tert-butyl 6-amino-5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H2,12,13) |

InChI-Schlüssel |

JJHJCFIKZPSHOK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)N)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Tert Butyl 6 Amino 5 Bromonicotinate

Design Principles and Precursor Selection for Nicotinate (B505614) Ester Synthesis

The design of a synthetic route for tert-butyl 6-amino-5-bromonicotinate is rooted in the well-established chemistry of pyridine (B92270) and its derivatives. Pyridine is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. wikipedia.org The selection of precursors is critical and often begins with a commercially available or readily synthesized nicotinic acid or nicotinate derivative. The tert-butyl ester group is often introduced to protect the carboxylic acid functionality and to take advantage of its steric bulk, which can influence the regioselectivity of subsequent reactions and minimize side reactions. fiveable.me

Key considerations in the design and precursor selection include:

Regioselectivity: The positions of the existing and incoming substituents on the pyridine ring dictate the synthetic strategy. The electronic properties of the substituents (electron-donating or electron-withdrawing) guide the position of further functionalization. nih.gov

Order of Reactions: The sequence of introducing the amino group, bromine atom, and tert-butyl ester is crucial for a successful synthesis. For instance, the amino group, being an activating group, can direct the position of subsequent electrophilic substitution reactions.

Protecting Groups: The use of protecting groups, such as the tert-butyl ester for the carboxylic acid, is often necessary to prevent unwanted reactions at one functional group while another part of the molecule is being modified. fiveable.meyoutube.com

Specific Synthetic Routes to this compound

The synthesis of this trifunctionalized pyridine can be approached through several routes, each with its own set of advantages and challenges. These routes typically involve the sequential or sometimes convergent introduction of the required functional groups.

Esterification Approaches for Tert-butyl Nicotinates

The formation of the tert-butyl ester is a key step. Due to the steric hindrance of the tert-butyl group, direct esterification of nicotinic acid with tert-butanol (B103910) can be challenging and may require specific catalysts or conditions. researchgate.net

Common methods for the synthesis of tert-butyl esters include:

Acid-Catalyzed Esterification: This method involves reacting the carboxylic acid with an excess of tert-butanol in the presence of a strong acid catalyst. researchgate.net However, the conditions can sometimes lead to side reactions.

Reaction with Isobutylene (B52900): In the presence of a strong acid catalyst, isobutylene can be used to form the tert-butyl ester.

Use of Tert-butylating Agents: Reagents like tert-butyl 2,4,6-trichlorophenyl carbonate or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can efficiently generate tert-butyl esters under milder conditions. orgsyn.org A direct and sustainable synthesis of tertiary butyl esters has also been developed using flow microreactor systems. rsc.org

An improved three-step procedure has been developed to prepare tert-butyl esters of aminonicotinic acids, where the esterification is performed before hydrazine (B178648) formation, avoiding the need for purification of intermediates. researchgate.net

Introduction of Halogen and Amino Functionalities onto the Pyridine Core

The introduction of the bromine and amino groups onto the pyridine ring requires careful consideration of the directing effects of the existing substituents.

Halogenation:

Electrophilic Bromination: Direct bromination of the pyridine ring is often difficult due to its electron-deficient nature and requires harsh conditions. nih.gov However, the presence of an activating group, such as an amino group, facilitates electrophilic substitution. The amino group at the 6-position directs the incoming electrophile (bromine) to the 5-position.

Sandmeyer-type Reactions: If a suitable amino-substituted precursor is available, it can be converted to a diazonium salt and subsequently to a bromo group.

Halogen/Metal Exchange: This method involves the use of organolithium or organomagnesium reagents to selectively introduce a halogen. znaturforsch.com

Amination:

Nucleophilic Aromatic Substitution (SNA_r): A common method for introducing an amino group is the displacement of a suitable leaving group (e.g., a halogen) by an amine or ammonia. For instance, reacting a 6-halonicotinate with an amino source can yield the 6-aminonicotinate.

Chichibabin Reaction: This reaction allows for the direct amination of the pyridine ring, typically at the 2- or 6-position, using sodium amide. However, its application might be limited by the presence of other functional groups.

Reduction of a Nitro Group: If a nitro-substituted precursor is accessible, the nitro group can be reduced to an amino group using various reducing agents.

A base-promoted method for the amination of polyhalogenated pyridines using water as a solvent has been developed, offering an environmentally friendly route to halogenated 2-aminopyridine (B139424) derivatives. acs.org

Multi-step Syntheses and Intermediate Derivatization

The synthesis of this compound is inherently a multi-step process that often involves the strategic derivatization of intermediates. libretexts.orgyoutube.com A plausible synthetic sequence could start from 6-hydroxynicotinic acid or 6-chloronicotinic acid.

A Potential Synthetic Pathway:

Esterification: The starting nicotinic acid derivative is first converted to its tert-butyl ester. For example, 6-chloronicotinic acid can be esterified to form tert-butyl 6-chloronicotinate.

Amination: The chloro group at the 6-position can then be displaced by an amino group through nucleophilic aromatic substitution to yield tert-butyl 6-aminonicotinate.

Bromination: The final step would be the regioselective bromination of tert-butyl 6-aminonicotinate. The activating amino group at the 6-position directs the bromination to the 5-position, affording the target compound, this compound.

The order of these steps can be varied, and the choice of a specific route will depend on the availability and reactivity of the starting materials and intermediates.

Efficiency and Regioselectivity in Tert-butyl Ester Formation

The efficiency of tert-butyl ester formation is influenced by the chosen method and reaction conditions. While direct acid-catalyzed esterification can be used, methods employing tert-butylating agents often provide higher yields under milder conditions, which is particularly important when dealing with sensitive functional groups. researchgate.net

Regioselectivity is a paramount concern in the synthesis of polysubstituted pyridines. acs.orgnih.govproquest.com In the context of this compound, the directing effects of the substituents are key to achieving the desired substitution pattern.

Advantage of Bulky Esters in Minimizing Degradation

The use of a bulky ester group like tert-butyl offers significant advantages in organic synthesis. fiveable.me

Steric Shielding: The large size of the tert-butyl group can sterically hinder the approach of reagents to the ester carbonyl group and adjacent positions on the pyridine ring. nih.govmdpi.com This can prevent unwanted side reactions and increase the yield of the desired product. fiveable.me

Stability: Tert-butyl esters are generally stable to a wide range of reaction conditions, including many nucleophilic and basic conditions, which allows for greater flexibility in the synthetic design. fiveable.me

Facile Cleavage: Despite their stability, tert-butyl esters can be readily cleaved under acidic conditions to regenerate the carboxylic acid, often with minimal side product formation. youtube.com This orthogonality in deprotection is a valuable feature in multi-step synthesis.

The steric bulk of the tert-butyl ester can play a crucial role in directing the regioselectivity of reactions on the pyridine ring. For example, it can disfavor reactions at the adjacent C-2 position, thereby enhancing the selectivity for substitution at other positions.

Catalytic Systems Employed in the Synthesis of this compound Precursors

The synthesis of the key precursor, 6-amino-5-bromonicotinic acid, can be achieved through various routes, often involving the introduction of the amino group onto a brominated nicotinic acid scaffold. Catalytic systems play a crucial role in these transformations, facilitating efficient and selective reactions.

One of the significant challenges in the synthesis of aminonicotinic acids is the selective introduction of the amino group. Modern synthetic methods often employ palladium-catalyzed amidation reactions. For instance, the introduction of an amino group can be achieved via a directing group strategy, where a group on the pyridine ring directs the amination to a specific position. In a related example, a tert-butyl nicotinate directing group has been used in palladium-catalyzed amidation to form N-acyl derivatives, which can then be cleaved to yield the aminonicotinate. acs.orgresearchgate.net While not a direct amination to form 6-amino-5-bromonicotinate, this highlights the utility of palladium catalysis in the functionalization of nicotinic acid derivatives. A weak base like cesium carbonate or potassium carbonate is often employed in conjunction with a phosphine (B1218219) ligand such as 1,1'-bis(dicyclohexylphosphino)ferrocene. acs.orgresearchgate.net

Another catalytic approach for the formation of C-N bonds involves the use of organophosphorus catalysts. For example, a phosphetane-based catalyst operating in a P(III)/P(V)=O redox cycle has been shown to effectively capture nitroxyl (B88944) (HNO), generated in situ, for the primary amination of arylboronic acids. nih.gov This method allows for the direct installation of a primary amino group onto an aromatic ring, which could be a potential strategy for the synthesis of aminonicotinic acid precursors. nih.gov

The table below summarizes some catalytic systems that are relevant to the synthesis of precursors for this compound.

| Catalyst/Reagent | Precursor Type | Reaction Type | Purpose |

| Palladium Catalyst (e.g., with phosphine ligand) | Chloronicotinate | Amidation | Introduction of a nitrogen-containing group. acs.orgresearchgate.net |

| Phosphetane-based catalyst | Arylboronic acid | Primary Amination | Direct introduction of an amino group. nih.gov |

| Zinc (II) Acetate (B1210297) | tert-butyl 2-benzamidonicotinate | Alcoholysis | Cleavage of an amide to yield an aminonicotinate. acs.org |

Purification and Isolation Methodologies for Synthesized this compound

Following the synthesis, the purification and isolation of this compound are essential to obtain a product of high purity. Standard laboratory techniques such as column chromatography and recrystallization are commonly employed.

Column Chromatography:

Column chromatography is a widely used method for the purification of organic compounds. For substituted nicotinates, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. For instance, in the purification of a structurally related compound, tert-butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate, a mixture of petroleum ether and ethyl acetate was used as the eluent. nih.gov This suggests that a similar solvent system could be effective for the purification of this compound.

Recrystallization:

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the solution. For tert-butyl esters, solvents such as hexane (B92381) are often used. orgsyn.org In some cases, a mixture of solvents may be necessary to achieve optimal crystallization. For instance, a benzene-hexane or benzene-ligroin solvent system has been used for the recrystallization of tert-butyl carbamate. orgsyn.org It is important to avoid prolonged heating during recrystallization, as some tert-butyl esters can be prone to decomposition or volatilization. orgsyn.org

The selection of the purification method depends on the nature and quantity of the impurities present in the crude product. Often, a combination of chromatography and recrystallization is necessary to achieve the desired level of purity. The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com

Chemical Reactivity and Transformational Chemistry of Tert Butyl 6 Amino 5 Bromonicotinate

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the pyridine (B92270) ring at the 5-position is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

While nucleophilic aromatic substitution (SNAr) is a common reaction for activated aryl halides, its application to unactivated systems like tert-butyl 6-amino-5-bromonicotinate is less straightforward. The pyridine ring is inherently electron-deficient, which can facilitate nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. However, the reactivity is significantly influenced by the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and elevated temperatures are required to displace the bromide. The reaction proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer complex.

Palladium-Catalyzed Cross-Coupling Reactions and their Applicability (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. researchgate.net The Suzuki-Miyaura coupling, in particular, has been widely employed to form carbon-carbon bonds by reacting the aryl bromide with a variety of organoboron reagents in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.net

This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. tcichemicals.com The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Below is a table summarizing representative examples of Suzuki-Miyaura reactions with this compound:

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 78 |

| Pyrimidine-5-boronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | 90 | 65 |

Other Metal-Mediated Functionalization Strategies

Beyond palladium catalysis, other metal-mediated reactions can be utilized to functionalize the aryl bromide. The Buchwald-Hartwig amination, for instance, is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling aryl halides with amines. libretexts.orgwikipedia.orgacsgcipr.org This reaction is instrumental in synthesizing a wide array of arylamine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation, with sterically hindered and electron-rich ligands often providing the best results. acsgcipr.org

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing an alternative to palladium-catalyzed methods.

Transformations of the Amine Functionality at the 6-Position

The amino group at the 6-position of the pyridine ring is a nucleophilic center that can readily undergo various chemical transformations, allowing for further derivatization of the molecule.

Acylation and Amide Bond Formation for Derivatization

The primary amino group can be easily acylated to form amides using a variety of acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. organic-chemistry.org This transformation is fundamental in medicinal chemistry for modifying the properties of a lead compound. The reaction of this compound with an acid chloride, for example, typically proceeds in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.

The following table presents examples of acylation reactions performed on this compound:

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Acetyl chloride | Triethylamine | Dichloromethane | 0 to rt | 95 |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | rt | 90 |

| Acetic anhydride | - | Acetic acid | 100 | 88 |

| Propionic acid / HATU | DIPEA | Dimethylformamide | rt | 82 |

Alkylation and Arylation Reactions of the Amino Group

The nucleophilic amino group can also undergo alkylation and arylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides, although this can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. researchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

N-arylation of the amino group can be accomplished through reactions like the Buchwald-Hartwig amination, where the amine itself acts as the nucleophile in a palladium-catalyzed coupling with an aryl halide. This allows for the synthesis of diarylamine structures.

Below are representative examples of N-alkylation and N-arylation reactions:

| Reagent | Reaction Type | Catalyst/Reducing Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl iodide | Alkylation | - | K₂CO₃ | Acetonitrile | 60 | 75 (mixture) |

| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | - | Dichloroethane | rt | 85 |

| 4-Bromotoluene | Arylation (Buchwald-Hartwig) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70 |

Diazotization and Subsequent Conversions

The primary amino group at the 6-position of the pyridine ring is readily converted to a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations to introduce a wide range of substituents onto the pyridine ring.

Sandmeyer-Type Reactions: The diazonium salt of this compound is an excellent substrate for Sandmeyer and Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com These reactions, catalyzed by copper(I) salts, allow for the replacement of the diazonium group with various nucleophiles. wikipedia.orgorganic-chemistry.org For instance, treatment with copper(I) chloride or copper(I) bromide can introduce a chloro or bromo substituent, respectively. Similarly, copper(I) cyanide can be used to install a cyano group, providing a handle for further transformations such as hydrolysis to a carboxylic acid or reduction to an amine.

| Reaction | Reagent | Product Functional Group |

| Chlorination | CuCl | -Cl |

| Bromination | CuBr | -Br |

| Cyanation | CuCN | -CN |

Balz-Schiemann Reaction: For the introduction of a fluorine atom, the Balz-Schiemann reaction is a classic and effective method. wikipedia.orgchemistrylearner.comjk-sci.comorganic-chemistry.org This reaction involves the thermal or photolytic decomposition of the diazonium tetrafluoroborate salt, which is typically prepared by treating the amine with fluoroboric acid (HBF₄) during the diazotization step. wikipedia.orgchemistrylearner.com The decomposition of the diazonium tetrafluoroborate intermediate generates an aryl cation that abstracts a fluoride ion from the tetrafluoroborate anion. jk-sci.com

| Reaction | Reagent | Intermediate | Product Functional Group |

| Fluorination | HBF₄, heat or light | Diazonium tetrafluoroborate | -F |

Other Conversions: Beyond halogenation and cyanation, the diazonium group can be replaced by other functionalities. For example, reaction with potassium iodide allows for the introduction of an iodine atom. Hydrolysis of the diazonium salt, typically by heating in an aqueous acidic solution, can yield the corresponding hydroxyl compound.

Reactivity and Manipulation of the Tert-butyl Ester Group

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its steric bulk provides stability under a variety of reaction conditions, yet it can be selectively removed or transformed when desired.

Selective hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can be achieved under acidic conditions. organic-chemistry.org Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a common method for the cleavage of tert-butyl esters. researchgate.net Lewis acids, such as zinc bromide (ZnBr₂) in DCM, have also been employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. nih.gov Enzymatic hydrolysis offers a mild alternative for the deprotection of tert-butyl esters, with certain lipases and esterases showing activity towards these substrates while leaving other protecting groups intact. nih.gov

Transesterification of the tert-butyl ester can be accomplished under various conditions. For instance, treatment with an alcohol in the presence of a catalytic amount of acid or base can lead to the corresponding methyl, ethyl, or other alkyl esters. researchgate.net Metal-catalyzed transesterification reactions have also been developed.

The tert-butyl ester is part of an orthogonal set of protecting groups, meaning it can be selectively removed without affecting other protecting groups in the molecule, and vice versa. thieme-connect.de For example, the tert-butyl ester is stable to the basic conditions often used to remove protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, and it is also stable to the conditions used for the hydrogenolysis of benzyl-based protecting groups. This orthogonality is crucial in multi-step syntheses of complex molecules.

| Protecting Group | Deprotection Conditions for Tert-butyl Ester | Orthogonal Protecting Groups (Stable under these conditions) |

| Tert-butyl | Trifluoroacetic acid (TFA) | Fmoc, Cbz, Benzyl |

| Tert-butyl | Zinc Bromide (ZnBr₂) | Certain N-protecting groups |

| Tert-butyl | Ytterbium triflate | Benzyl, allyl, methyl esters |

Reductive and Oxidative Manipulations of the Nicotinate (B505614) Core

The pyridine ring and the bromine substituent of this compound can undergo various reductive and oxidative transformations.

Reductive Dehalogenation: The bromine atom at the 5-position can be selectively removed through reductive dehalogenation. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation is a common and effective method for this transformation. researchwithrutgers.comresearchgate.net Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a hydrogen donor, can efficiently replace the bromine atom with a hydrogen atom. organic-chemistry.org This reaction is often chemoselective, leaving other functional groups such as the ester and the pyridine ring intact.

Reduction of the Pyridine Ring: The nicotinate core itself can be reduced under more forcing conditions. Catalytic hydrogenation with catalysts like platinum oxide (Adam's catalyst) or rhodium on alumina can lead to the corresponding piperidine derivative. The conditions for ring reduction are typically more vigorous than those required for dehalogenation.

Applications As a Synthetic Building Block and Chemical Intermediate in Advanced Research

Precursor in Heterocyclic Compound Synthesis

Tert-butyl 6-amino-5-bromonicotinate is a key starting material in the creation of a variety of heterocyclic structures. The bromine atom can be readily displaced or used in cross-coupling reactions, while the amino group can participate in cyclization reactions to form fused ring systems. These reactions are essential for producing novel chemical entities with potential applications in materials science and pharmaceuticals.

Utility in Medicinal Chemistry Research

The scaffold of this compound is particularly relevant in the field of medicinal chemistry, where it has been instrumental in the development of new therapeutic agents.

A significant application of this compound is in the synthesis of analogues of flupirtine (B1215404) and retigabine (B32265), which are known modulators of KV7 potassium channels. nih.gov These channels are important targets for the treatment of conditions like epilepsy and chronic pain. However, both flupirtine and retigabine have been withdrawn from therapeutic use due to adverse effects linked to their triaminoaryl core, which can oxidize to form reactive quinone diimine metabolites. nih.govacs.org

To address this, researchers have developed "carba analogues" by replacing the problematic amino substituents with alkyl groups to improve oxidation resistance. nih.govresearchgate.net This strategic modification aims to create safer alternatives that retain the therapeutic activity. In the synthesis of these analogues, the core structure provided by intermediates like this compound is crucial. For instance, a related chlorinated precursor, an aryl chloride, was used in a Sonogashira coupling reaction, a key step in forming the carba analogues. researchgate.net The research demonstrated that a preceding chloride to bromide exchange in the reactant significantly improved the yield of this coupling reaction. researchgate.net Some of these novel carba analogues have shown a substantial increase in potency and efficacy compared to the original drugs. nih.govresearchgate.net

| Drug/Analogue | Therapeutic Target | Key Structural Feature | Improvement Goal |

| Flupirtine | KV7 Potassium Channels | Triaminoaryl Scaffold | Reduce risk of liver injury |

| Retigabine | KV7 Potassium Channels | Triaminoaryl Scaffold | Reduce risk of tissue discoloration |

| Carba Analogues | KV7 Potassium Channels | Alkyl-substituted Core | Improve oxidation resistance |

The chemical framework of this compound is a valuable starting point for constructing more complex bioactive molecules. Its pyridine (B92270) core is a common feature in many biologically active compounds. By modifying the functional groups of this starting material, chemists can explore a wide range of chemical space to develop new drugs. For example, derivatives of this scaffold have been investigated for their potential as KV7.2/3 openers, with some analogues showing significantly higher activity than flupirtine. acs.org The synthesis of these complex molecules often involves multi-step reaction sequences where the initial scaffold is progressively elaborated. acs.org

Role as a Reagent in Mechanistic Organic Synthesis Studies

Beyond its use as a building block, this compound and similar structures are employed in studies aimed at understanding the mechanisms of organic reactions. For example, the difference in reactivity between an aryl chloride and an aryl bromide version of a synthetic intermediate was highlighted in the synthesis of flupirtine and retigabine analogues. researchgate.net The significantly lower yield of a Sonogashira coupling reaction using the aryl chloride (38%) compared to the aryl bromide (74–99%) underscores the superior reactivity of the bromide in this type of cross-coupling reaction. researchgate.net Such findings are critical for optimizing reaction conditions and designing more efficient synthetic routes.

| Reactant | Reaction Type | Yield | Mechanistic Implication |

| Aryl Chloride Intermediate | Sonogashira Coupling | 38% | Lower reactivity in this cross-coupling reaction. |

| Aryl Bromide Intermediate | Sonogashira Coupling | 74-99% | Higher reactivity, making it the preferred halide for this transformation. |

Application in Enzyme Interaction Studies and Biochemical Assays

The derivatives synthesized from this compound are valuable tools for studying enzyme-ligand interactions and for use in biochemical assays. In the context of KV7 channel modulators, understanding how these molecules bind to and affect the function of the ion channel is crucial for rational drug design. researchgate.net By systematically modifying the structure of the parent compound, researchers can probe the binding site of the enzyme or channel. For example, inverting the position of a secondary amine nitrogen atom in a flupirtine analogue was shown to alter its hydrogen bonding interactions within the KV7 channel binding pocket. researchgate.net These studies provide insights into the structure-activity relationships that govern the biological effects of these molecules.

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For tert-butyl 6-amino-5-bromonicotinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the tert-butyl group.

The aromatic region would likely show two distinct signals for the two protons on the pyridine (B92270) ring. The proton at the C2 position is expected to appear as a doublet, while the proton at the C4 position would also be a doublet, with their coupling constant revealing their ortho relationship. Their chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing ester and bromo groups.

The amino group (-NH₂) protons would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

The most upfield signal in the spectrum would be from the nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons to couple with.

Predicted ¹H-NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C2-H) | 8.0 - 8.5 | Doublet (d) | 1H |

| Aromatic H (C4-H) | 7.5 - 8.0 | Doublet (d) | 1H |

| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H |

| tert-Butyl (-C(CH₃)₃) | 1.5 - 1.6 | Singlet (s) | 9H |

Note: Predicted values are based on typical chemical shifts for similar substituted pyridines and are for illustrative purposes.

¹³C-NMR spectroscopy provides information on the different carbon environments within a molecule. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the six carbons of the pyridine ring and the four carbons of the tert-butyl ester group.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbon bearing the amino group (C6) and the carbon bearing the bromo group (C5) will have their chemical shifts significantly affected. The quaternary carbon of the tert-butyl group and the methyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C-NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C (C2) | 145 - 150 |

| Aromatic C (C6) | 155 - 160 |

| Aromatic C (C4) | 135 - 140 |

| Aromatic C (C3) | 120 - 125 |

| Aromatic C (C5) | 105 - 110 |

| Quaternary C (-C (CH₃)₃) | 80 - 85 |

| Methyl C (-C(CH₃ )₃) | 28 - 30 |

Note: Predicted values are based on typical chemical shifts for similar substituted pyridines and are for illustrative purposes.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) would be utilized. An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct correlation of the aromatic proton signals to their corresponding carbon signals on the pyridine ring, as well as the tert-butyl protons to their methyl carbons, thus confirming their assignments.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, LC would first be used to separate the compound from any impurities. The purified compound would then be introduced into the mass spectrometer.

In the mass spectrometer, the molecule would be ionized, typically by electrospray ionization (ESI), to form a molecular ion. The mass-to-charge ratio (m/z) of this molecular ion would be detected, providing the molecular weight of the compound. For this compound (C₁₀H₁₃BrN₂O₂), the expected molecular ion peak [M+H]⁺ would have an m/z value corresponding to its molecular weight plus the mass of a proton. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern with two peaks of almost equal intensity separated by 2 m/z units (M and M+2) would be expected for the molecular ion. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated exact mass.

Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation | Details |

| LC-MS (ESI+) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 273.0 and 275.0 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| HRMS (ESI+) | Exact Mass of [M+H]⁺ | Calculated: C₁₀H₁₄⁷⁹BrN₂O₂⁺ ≈ 273.0339; C₁₀H₁₄⁸¹BrN₂O₂⁺ ≈ 275.0318 |

Note: The fragmentation pattern would likely involve the loss of the tert-butyl group (a loss of 56 Da) or the butene from the ester (a loss of 56 Da via McLafferty rearrangement), and potentially the loss of the bromine atom. libretexts.orglibretexts.org

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for their separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for such analyses due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. In a typical academic research setting, the purity of a synthesized batch would be determined by reverse-phase HPLC, often using a C18 stationary phase. While specific method parameters for this exact compound are not published, a general approach can be outlined based on the analysis of similar molecules.

The purity is generally determined by calculating the area percentage of the main peak in the chromatogram. For many tert-butyl ester-containing compounds and aminopyridine derivatives, purities of >95% are often required for biological testing and further synthetic steps. researchgate.net Commercial suppliers of this compound often state a purity of 97%, which is likely determined by HPLC. crysdotllc.com

A hypothetical, yet representative, HPLC method for the purity assessment of this compound is detailed in the interactive table below.

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. While specific UPLC methods for this compound are not detailed in the available literature, its application would follow similar principles to HPLC but with adjusted parameters to leverage the enhanced performance.

UPLC is particularly valuable in high-throughput screening and for the analysis of complex mixtures where subtle impurities need to be resolved. The general parameters for a UPLC method would be analogous to the HPLC method but with a much faster gradient and a lower flow rate, as illustrated in the following table. Several chemical suppliers indicate the availability of UPLC data for related brominated nicotinic acid derivatives. bldpharm.com

Table 2: Representative UPLC Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV-PDA (200-400 nm) and/or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

| Injection Volume | 1-2 µL |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific, published spectrum for this compound is not available, the expected vibrational frequencies can be predicted based on the analysis of similar compounds. researchgate.net

The key functional groups and their expected IR absorption regions are:

N-H Stretching: The amino (-NH2) group will typically show two distinct bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: The tert-butyl group will exhibit strong C-H stretching vibrations in the 2970-2870 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear around 3100-3000 cm⁻¹.

C=O Stretching: The ester carbonyl (C=O) group is expected to show a strong, sharp absorption band in the range of 1730-1715 cm⁻¹.

C=C and C=N Stretching: The pyridine ring will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O Stretching: The ester C-O single bond will show stretching vibrations in the 1300-1100 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond vibration typically appears in the fingerprint region, usually between 600 and 500 cm⁻¹.

The following interactive table summarizes the predicted characteristic IR absorption bands for this compound.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium-Weak |

| tert-Butyl C-H | C-H Stretch | 2970-2870 | Strong |

| Ester Carbonyl (C=O) | C=O Stretch | 1730-1715 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600-1450 | Medium-Strong |

| Ester C-O | C-O Stretch | 1300-1100 | Strong |

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 6 Amino 5 Bromonicotinate

Elucidation of Reaction Pathways for Halogen Substitution

The bromine atom at the 5-position of the pyridine (B92270) ring in tert-butyl 6-amino-5-bromonicotinate is susceptible to substitution through various reaction pathways, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The reactivity of the pyridine ring is significantly influenced by its substituents. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution. youtube.com Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack. The amino group at the 6-position and the tert-butoxycarbonyl group at the 3-position further modulate the electronic properties of the ring. The amino group is a strong electron-donating group, while the ester group is electron-withdrawing. These competing electronic effects, along with steric factors, dictate the regioselectivity and rate of substitution reactions.

In the context of SNAr, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is key to the reaction's progress. The electron-withdrawing nature of the pyridine nitrogen and the ester group helps to stabilize this intermediate. The reaction culminates in the departure of the bromide ion, restoring the aromaticity of the ring.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, provide a powerful alternative for forming new carbon-carbon and carbon-heteroatom bonds at the 5-position. The general mechanism for these reactions involves an oxidative addition of the bromopyridine derivative to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to yield the product and regenerate the catalyst. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity.

Understanding Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity, the preference for reaction at one position over another, is a critical consideration in the synthetic transformations of this compound. The inherent electronic properties of the substituted pyridine ring are a primary determinant of regioselectivity. The electron-withdrawing pyridine nitrogen deactivates the ortho and para positions to electrophilic attack, making the meta position (C-5) a target for such reactions, although these are generally difficult to achieve. youtube.com

For nucleophilic substitutions, the positions ortho and para to the ring nitrogen are activated. In this molecule, the bromine is at the C-5 position, which is meta to the nitrogen. However, the interplay of the activating amino group at C-6 and the withdrawing ester group at C-3 complicates predictions. The regioselectivity of reactions can be highly variable and is not always attributable solely to steric hindrance. chem960.com

In reactions involving the amino group, such as acylation or alkylation, the regioselectivity is generally high for the exocyclic nitrogen. However, the possibility of reaction at the ring nitrogen to form a pyridinium (B92312) salt exists, especially under acidic conditions.

Stereoselectivity becomes a factor when new chiral centers are introduced during a reaction. For instance, in catalytic hydrogenations or in reactions involving chiral reagents or catalysts, the facial selectivity of the approach to the pyridine ring can lead to the preferential formation of one enantiomer or diastereomer. The bulky tert-butyl group can exert significant steric influence, directing incoming reagents to the less hindered face of the molecule.

Mechanistic Insights into Ester Cleavage and Derivatization Processes

The tert-butyl ester group in this compound is a common protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a crucial step in many synthetic sequences. The most common method for cleaving a tert-butyl ester is through acid-catalyzed hydrolysis.

The mechanism of acid-catalyzed cleavage typically involves the protonation of the carbonyl oxygen of the ester group by a strong acid, such as trifluoroacetic acid (TFA). stackexchange.com This protonation makes the carbonyl carbon more electrophilic. Subsequently, the C-O bond between the tert-butyl group and the oxygen atom cleaves to form a relatively stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. stackexchange.com The tert-butyl cation is then typically scavenged by a nucleophile or eliminated to form isobutylene (B52900). stackexchange.com

Recent research has also explored milder methods for tert-butyl ester deprotection. One such method uses a triarylamminium radical cation, known as "magic blue," in the presence of triethylsilane. acs.orgacs.org This catalytic protocol avoids the need for strong acids or high temperatures, making it suitable for substrates with sensitive functional groups. acs.orgacs.org The proposed mechanism involves the activation of the Si-H bond by the radical cation, leading to the cleavage of the tert-butyl group. acs.org

Following the deprotection of the ester, the resulting carboxylic acid can undergo various derivatization reactions. For example, it can be converted to an acid chloride, which can then react with amines to form amides. Alternatively, the carboxylic acid can be directly coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an amide bond. The amino group at the 6-position can also be derivatized, for instance, through acylation or by participating in cyclization reactions to form fused heterocyclic systems.

Computational Chemistry Approaches to Reaction Mechanism Prediction and Conformational Analysis

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting the outcomes of chemical transformations. Methods like Density Functional Theory (DFT) can be used to model the reaction pathways of transformations involving this compound.

By calculating the energies of reactants, transition states, and products, computational models can provide a detailed energy profile for a given reaction. researchgate.net This allows for the determination of activation barriers and reaction enthalpies, offering insights into the feasibility and kinetics of a reaction. For instance, DFT calculations can be used to compare the energy barriers for nucleophilic attack at different positions on the pyridine ring, thereby explaining the observed regioselectivity. researchgate.net

Computational studies can also elucidate the role of substituents in modulating reactivity. The electronic effects of the amino and tert-butoxycarbonyl groups on the pyridine ring can be quantified using computational methods, providing a deeper understanding of their influence on the reaction mechanism. nih.gov Furthermore, the structures of transient intermediates, which are often difficult to observe experimentally, can be calculated, providing a more complete picture of the reaction pathway. researchgate.net

Future Research Directions and Emerging Applications of Tert Butyl 6 Amino 5 Bromonicotinate

Innovations in Green Chemistry Approaches for its Synthesis and Derivatization

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly synthetic methods. For a valuable building block like tert-butyl 6-amino-5-bromonicotinate, the development of green chemistry approaches for its synthesis and subsequent derivatization is a key area of future research.

Current research in the broader field of pyridine (B92270) synthesis points towards several innovative strategies that could be adapted for this specific compound. These include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including aminopurine analogs from chloropurines. The application of microwave irradiation to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating methods.

Catalyst-Free Synthesis: The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Research into the Bohlmann–Rahtz pyridine synthesis, which can be achieved under mild, catalyst-free conditions, provides a potential avenue for the environmentally benign production of cycloalkane-fused pyridines and could be explored for the synthesis of this compound. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. The implementation of flow chemistry for the synthesis and derivatization of this compound could lead to more efficient and reproducible manufacturing processes. bldpharm.com

Exploration of Novel Derivatization Pathways for Enhanced Chemical Diversity

The strategic placement of three distinct functional groups on the pyridine ring of this compound makes it an ideal scaffold for generating diverse chemical libraries for drug discovery and materials science. Future research will likely focus on exploring novel and efficient derivatization pathways.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, leading to a vast array of novel compounds. Research into optimizing these coupling reactions for this specific substrate, including the use of advanced ligands and precatalysts, will be crucial.

C-H Activation: Direct C-H functionalization is an increasingly important tool in organic synthesis as it avoids the need for pre-functionalized starting materials. Future research could explore the selective C-H activation of the pyridine ring to introduce new functional groups, further expanding the chemical space accessible from this building block.

Derivatization of the Amino Group: The amino group at the 6-position can be readily acylated, alkylated, or used in the formation of various heterocyclic rings. This provides another handle for introducing chemical diversity and tailoring the properties of the final molecules.

Expansion into New Areas of Medicinal Chemistry and Materials Science as a Versatile Building Block

The structural features of this compound make it a highly attractive starting material for the synthesis of molecules with potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry:

The substituted aminopyridine motif is a common feature in many biologically active compounds. Future research is expected to leverage this compound for the development of:

Kinase Inhibitors: The 5-aminoindazole (B92378) scaffold, which shares structural similarities with the aminopyridine core of the title compound, has been identified as a general ligand for protein kinases. nih.gov This suggests that derivatives of this compound could be explored as potential kinase inhibitors for the treatment of diseases such as cancer. nih.gov The ability to easily diversify the scaffold through its various functional groups is a significant advantage in the search for potent and selective inhibitors.

Other Therapeutic Agents: The aminonicotinate framework is present in compounds with a range of biological activities, including anti-inflammatory and antimicrobial properties. The versatility of this compound allows for its use in the synthesis of novel analogs with potentially improved therapeutic profiles.

Materials Science:

Pyridine-containing molecules have found applications in various materials due to their electronic properties. Future research could explore the use of this compound in the synthesis of:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are utilized as electron-transporting materials in OLEDs. The functional groups on this compound can be modified to tune the electronic properties of the resulting materials, potentially leading to more efficient and stable OLED devices.

Functional Polymers and Organic Semiconductors: The ability to polymerize or incorporate this building block into larger conjugated systems could lead to the development of new organic semiconductors with applications in transistors, sensors, and other electronic devices.

Development of Advanced Spectroscopic and In Situ Characterization Methodologies

A deeper understanding of the reactivity and properties of this compound and its derivatives requires the application and development of advanced characterization techniques.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, are invaluable for the unambiguous structural elucidation of complex substituted pyridines. Future studies will likely employ these and other advanced NMR methods to fully characterize the novel derivatives synthesized from this building block.

In Situ Reaction Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time information about reaction kinetics and mechanisms. Applying these methods to the synthesis and derivatization of this compound will enable the optimization of reaction conditions and provide valuable mechanistic insights.

Crystallographic and Computational Studies: Single-crystal X-ray diffraction provides definitive structural information, while computational methods like Density Functional Theory (DFT) can be used to predict reactivity, electronic properties, and spectroscopic data. A combined experimental and computational approach will be crucial for a comprehensive understanding of this versatile building block and its derivatives.

This compound stands as a promising and versatile building block with significant potential to fuel innovation across various scientific disciplines. Future research focused on green synthetic methodologies, the exploration of novel derivatization strategies, and its application in the design of new medicines and materials will undoubtedly solidify its importance in the landscape of modern organic chemistry. The continued development of advanced analytical techniques will be instrumental in unlocking the full potential of this valuable compound.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 6-amino-5-bromonicotinate, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step functionalization of the pyridine ring. A plausible route includes:

Amination and Bromination: Introduce the amino group at position 6 and bromine at position 5 via directed ortho-metalation or palladium-catalyzed coupling .

Esterification: Protect the carboxylic acid group using tert-butanol under acidic conditions (e.g., H₂SO₄ or DCC coupling) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (e.g., ethanol/water) to achieve >98% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Confirm stereochemistry and crystal packing (e.g., as in tert-butyl 6-amino-5-cyano derivatives ).

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI⁺ mode, m/z calculated for C₁₀H₁₂BrN₂O₂: ~295.00) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Conflicts often arise from dynamic conformational changes or solvent effects. Strategies include:

- Dynamic NMR: Perform variable-temperature ¹H NMR to detect slow exchange processes (e.g., tert-butyl group rotation barriers) .

- DFT Calculations: Model molecular geometries and compare computed vs. experimental NMR/IR spectra (e.g., solvent effects in ) .

- Cross-Validation: Use complementary techniques (e.g., X-ray for static structure vs. NMR for solution dynamics) .

Advanced: What experimental precautions are required to ensure the stability of this compound under reaction conditions?

Methodological Answer:

- Thermal Stability: Avoid prolonged heating >100°C to prevent tert-butyl deprotection. Use inert atmospheres (N₂/Ar) to minimize oxidation .

- Light Sensitivity: Store in amber vials if the bromine moiety is prone to photolytic cleavage .

- Moisture Control: Use molecular sieves in reactions involving moisture-sensitive intermediates (e.g., Grignard reagents) .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: How can this compound be utilized in cross-coupling reactions, and what mechanistic insights are critical?

Methodological Answer:

- Suzuki-Miyaura Coupling: The 5-bromo group reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor tert-butyl stability under basic conditions .

- Buchwald-Hartwig Amination: Replace bromine with amines (Pd₂(dba)₃, Xantphos). Protect the NH₂ group with Boc to avoid side reactions .

- Mechanistic Studies: Use ¹⁹F NMR (if fluorinated analogs) or kinetic isotope effects to probe transition states .

Advanced: How can researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

- Read-Across Analysis: Compare with structurally similar bromopyridines (e.g., methyl 5-bromonicotinate in ) to predict biodegradation and toxicity .

- QSAR Modeling: Use tools like ECOSAR to estimate LC₅₀ values for aquatic organisms .

- Microcosm Studies: Test soil/water samples for microbial degradation pathways under controlled conditions .

Basic: What chromatographic methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- TLC: Use silica plates with ethyl acetate/hexane (1:3); visualize under UV (254 nm) or ninhydrin stain for NH₂ .

- HPLC: Employ a C18 column with acetonitrile/water (0.1% TFA) gradient. Adjust pH to 3–4 for peak symmetry .

- Prep-Scale: Use flash chromatography (40–63 μm silica) with stepwise polarity increases to separate brominated byproducts .

Advanced: What strategies mitigate side reactions during functionalization of the amino group in this compound?

Methodological Answer:

- Protection/Deprotection: Temporarily protect NH₂ as a Boc group (di-tert-butyl dicarbonate) to prevent oxidation or nucleophilic interference .

- Low-Temperature Reactions: Conduct acylations or alkylations at 0–5°C to reduce undesired dimerization .

- Catalytic Control: Use Pd/Cu catalysts for regioselective coupling without disturbing the tert-butyl ester .

Advanced: How can computational chemistry guide the design of derivatives based on this compound?

Methodological Answer:

- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize analogs .

- MD Simulations: Assess tert-butyl group flexibility in solution to optimize pharmacokinetic properties .

- SAR Analysis: Correlate Hammett σ values of substituents with reaction rates/biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.